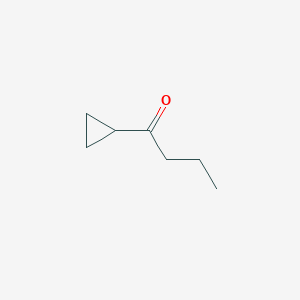

1-Cyclopropylbutan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-7(8)6-4-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZDDAHAABBWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294808 | |

| Record name | 1-cyclopropylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6705-46-0 | |

| Record name | 6705-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclopropylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclopropylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylbutan-1-one is a chemical compound of interest in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a cyclopropyl ring adjacent to a carbonyl group, imparts distinct chemical properties and reactivity. This document provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential relevance in broader chemical and biological contexts. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.

Chemical and Physical Properties

The properties of this compound are summarized below. While experimental data is limited, computed properties from reliable sources provide valuable insights.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₁₂O | PubChem[1] |

| CAS Number | 6705-46-0 | PubChem[1] |

| Synonyms | Butyl cyclopropyl ketone, Propyl cyclopropyl ketone | PubChem[1] |

Physical Properties

| Property | Value | Source |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 112.088815002 g/mol | PubChem[1] |

| Monoisotopic Mass | 112.088815002 g/mol | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 92.6 | PubChem[1] |

Spectral Data

Specific experimental spectral data for this compound is not available in the searched sources. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the carbonyl group). The cyclopropyl protons would appear as complex multiplets in the upfield region, a characteristic feature due to the ring strain.[2][3]

-

¹³C NMR: The carbonyl carbon would exhibit a signal in the downfield region typical for ketones. Signals for the three distinct carbons of the propyl group and the two distinct carbons of the cyclopropyl ring are also expected.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹. The spectrum for the closely related compound, 1-cyclopropylethanone, shows a strong C=O stretch, providing a useful reference.[4][5]

Synthesis and Reactivity

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general methods for the preparation of cyclopropyl ketones are well-established. A common and effective method involves the cyclization of a γ-chloro ketone under basic conditions. The following is a plausible experimental protocol adapted from established procedures for similar compounds.[6][7][8]

Reaction Scheme:

Detailed Experimental Protocol:

-

Preparation of the γ-Chloro Ketone (1-Chlorohexan-4-one): This precursor can be synthesized via various established organic chemistry methods, for instance, through the acylation of an appropriate organometallic reagent with a protected γ-chlorobutyryl chloride.

-

Cyclization Reaction:

-

A solution of sodium hydroxide (e.g., 1.2 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

1-Chlorohexan-4-one (1 equivalent) is added dropwise to the stirred sodium hydroxide solution.

-

The reaction mixture is heated to reflux for a specified period (e.g., 1-2 hours) to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Chemical Reactivity

The chemical reactivity of this compound is dominated by the interplay between the cyclopropyl ring and the adjacent carbonyl group.

-

Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed reactions. These reactions can proceed via radical or ionic intermediates, leading to a variety of linear or cyclic products.[9][10][11]

-

Reactions at the Carbonyl Group: The carbonyl group undergoes typical reactions of ketones, such as nucleophilic addition, reduction to the corresponding alcohol (1-cyclopropylbutan-1-ol), and α-functionalization.

-

Cross-Coupling Reactions: Cyclopropyl ketones can participate in cross-coupling reactions where the C-C bond of the cyclopropyl ring is cleaved and functionalized.[12][13][14]

References

- 1. This compound | C7H12O | CID 263639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study [pubmed.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 5. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 6. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

Spectroscopic Profile of 1-Cyclopropylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-cyclopropylbutan-1-one (C₇H₁₂O), a ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and analysis of analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical validation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts, vibrational frequencies, and fragmentation patterns for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.60 | t | 2H | -CH₂- (α to C=O) |

| ~1.80 | m | 1H | -CH- (cyclopropyl) |

| ~1.65 | sextet | 2H | -CH₂- (β to C=O) |

| ~0.95 | t | 3H | -CH₃ |

| ~0.85 | m | 2H | -CH₂- (cyclopropyl) |

| ~0.75 | m | 2H | -CH₂- (cyclopropyl) |

Note: The cyclopropyl protons are expected to be in the upfield region due to the shielding effect of the ring current. The exact splitting patterns of the cyclopropyl protons may be complex.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C=O (ketone) |

| ~45 | -CH₂- (α to C=O) |

| ~20 | -CH- (cyclopropyl) |

| ~18 | -CH₂- (β to C=O) |

| ~14 | -CH₃ |

| ~10 | -CH₂- (cyclopropyl) |

Table 3: Predicted IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | C-H stretch (cyclopropyl) |

| ~2960-2870 | Strong | C-H stretch (alkyl) |

| ~1705 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | -CH₂- bend |

| ~1380 | Medium | -CH₃ bend |

| ~1020 | Medium | Cyclopropyl ring deformation |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Strong | [M - C₂H₅]⁺ |

| 71 | Strong | [CH₃CH₂CH₂CO]⁺ |

| 69 | Moderate | [C₃H₅CO]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 43 | Very Strong | [CH₃CH₂CH₂]⁺ |

| 41 | Strong | [C₃H₅]⁺ (cyclopropyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

-

-

¹H NMR Acquisition :

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition :

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Typical parameters include a 45-90° pulse angle, a spectral width of ~220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a single drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Place the sample holder (for salt plates) or position the ATR accessory in the spectrometer.

-

Acquire a background spectrum of the empty instrument (or clean ATR crystal).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet for separation from any impurities.

-

-

Ionization :

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic mass spectrum.

-

-

Mass Analysis and Detection :

-

The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how each technique provides complementary information to elucidate the chemical structure.

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide on the Synthesis of 1-Cyclopropylbutan-1-one from Butyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1-cyclopropylbutan-1-one, a valuable ketone moiety in organic synthesis and drug discovery, from the starting material butyryl chloride. This document outlines three primary synthetic strategies: the organocuprate-based Corey-House synthesis, the low-temperature Grignard reaction, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A comprehensive, step-by-step experimental protocol for the Corey-House synthesis is provided, alongside a thorough characterization of the target molecule with predicted spectroscopic data based on analogous compounds. All quantitative data is presented in structured tables for clarity and comparative analysis. The synthetic workflows and underlying mechanistic principles are illustrated using Graphviz diagrams. This guide serves as a practical resource for researchers engaged in the synthesis of cyclopropyl ketones and their derivatives.

Introduction

Cyclopropyl ketones are important structural motifs found in numerous biologically active molecules and are versatile intermediates in organic synthesis. The unique steric and electronic properties of the cyclopropyl group can impart favorable pharmacological characteristics to drug candidates, such as enhanced metabolic stability and improved binding affinity. This compound serves as a key building block for the synthesis of more complex molecular architectures. This guide provides a detailed overview of the synthesis of this compound from the readily available precursor, butyryl chloride.

Synthetic Pathways from Butyryl Chloride

The synthesis of this compound from butyryl chloride involves the formation of a carbon-carbon bond between the acyl carbon of the butyryl group and a cyclopropyl nucleophile. Three prominent methods for achieving this transformation are discussed below.

Corey-House Synthesis (Organocuprate Reagent)

The Corey-House synthesis is a powerful method for the formation of ketones from acyl chlorides. It utilizes a Gilman reagent, which is a lithium diorganocuprate. In this case, lithium dicyclopropylcuprate acts as a soft nucleophile, which selectively attacks the acyl chloride without further reacting with the resulting ketone product. This high chemoselectivity is a key advantage of this method.

Grignard Reaction at Low Temperature

The reaction of butyryl chloride with cyclopropylmagnesium bromide, a Grignard reagent, can also yield this compound. However, Grignard reagents are highly reactive and can add to the ketone product to form a tertiary alcohol as a byproduct. To mitigate this, the reaction is typically carried out at very low temperatures (e.g., -78 °C) to favor the formation of the ketone.

Suzuki-Miyaura Cross-Coupling Reaction

A more modern approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of butyryl chloride with cyclopropylboronic acid. This method offers excellent functional group tolerance and can be performed under relatively mild conditions. The choice of palladium catalyst and ligands is crucial for achieving high yields.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the Corey-House synthesis, as it generally offers high yields and selectivity for ketone formation.

Synthesis of this compound via Corey-House Synthesis

Materials:

-

Cyclopropyl bromide

-

Lithium wire

-

Copper(I) iodide (CuI)

-

Butyryl chloride

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

Instrumentation:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

Step 1: Preparation of Cyclopropyllithium

-

To a flame-dried three-necked flask under an inert atmosphere, add freshly cut lithium wire (2.2 equivalents) and anhydrous diethyl ether.

-

Cool the flask to 0 °C and add cyclopropyl bromide (1.0 equivalent) dropwise via a dropping funnel while stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours. The formation of cyclopropyllithium is indicated by the consumption of the lithium wire and the formation of a clear to slightly cloudy solution.

Step 2: Preparation of Lithium Dicyclopropylcuprate (Gilman Reagent)

-

In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

-

Cool this suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared cyclopropyllithium solution (2.0 equivalents) to the CuI suspension with vigorous stirring.

-

Allow the mixture to stir at -78 °C for 30 minutes. The formation of the Gilman reagent is indicated by a change in color of the solution.

Step 3: Reaction with Butyryl Chloride

-

To the freshly prepared lithium dicyclopropylcuprate solution at -78 °C, add butyryl chloride (1.0 equivalent) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

Step 4: Work-up and Purification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Butyryl chloride | C₄H₇ClO | 106.55 | 102 | 1.026 |

| Cyclopropyl bromide | C₃H₅Br | 120.98 | 70 | 1.503 |

| This compound | C₇H₁₂O | 112.17 | ~160-162 (predicted) | ~0.89 (predicted) |

Predicted Spectroscopic Data for this compound

The following spectroscopic data is predicted based on the analysis of the closely related compound, cyclopropyl methyl ketone, and established principles of spectroscopy.

| Spectroscopic Data | Predicted Values for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.65 (t, 2H, -CH₂-CO-), 1.85-1.75 (m, 1H, -CH-cyclopropyl), 1.70 (sextet, 2H, -CH₂-CH₂-CO-), 1.00-0.90 (m, 2H, cyclopropyl CH₂), 0.95 (t, 3H, -CH₃), 0.85-0.75 (m, 2H, cyclopropyl CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 211.0 (C=O), 45.0 (-CH₂-CO-), 20.0 (-CH-cyclopropyl), 18.0 (-CH₂-CH₂-CO-), 14.0 (-CH₃), 11.0 (cyclopropyl CH₂) |

| IR (neat, cm⁻¹) | ~3080 (C-H stretch, cyclopropyl), ~2960, ~2875 (C-H stretch, alkyl), ~1700 (C=O stretch, ketone), ~1020 (cyclopropyl ring bend) |

| Mass Spectrometry (EI) | m/z (%): 112 (M⁺), 83, 71, 55, 43 |

Visualizations

Synthetic Pathways Overview

Caption: Overview of synthetic routes to this compound.

Experimental Workflow for Corey-House Synthesis

Caption: Experimental workflow for the Corey-House synthesis.

Conclusion

This technical guide has presented a detailed overview of the synthesis of this compound from butyryl chloride, focusing on three viable synthetic methodologies. The Corey-House synthesis is highlighted as a robust and selective method, and a comprehensive experimental protocol has been provided. The tabulated data and predictive spectroscopic analysis offer a valuable resource for the characterization of the target compound. The illustrative diagrams provide a clear visual representation of the synthetic pathways and experimental workflow. This document is intended to be a valuable asset for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and informed preparation of cyclopropyl ketones.

1-Cyclopropylbutan-1-one CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyclopropylbutan-1-one, a ketone featuring a cyclopropyl ring adjacent to the carbonyl group. This structural motif is of significant interest in medicinal chemistry due to its unique stereoelectronic properties, which can influence the biological activity and metabolic stability of drug candidates. This document details the known physical constants, potential synthetic routes, and explores the broader context of the biological relevance of cyclopropyl ketones.

Core Data and Physical Constants

| Property | Value | Source |

| CAS Number | 6705-46-0 | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 99.1 °C (for the analogous 1-cyclopropylbutane) | [2] |

| Density | 0.792 g/cm³ (for the analogous 1-cyclopropylbutane) | [2] |

| Refractive Index | 1.436 (for the analogous 1-cyclopropylbutane) | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from established methods for synthesizing other cyclopropyl ketones. A common and effective method involves the acylation of a cyclopropyl Grignard reagent with an appropriate acyl halide or anhydride.

Proposed Synthetic Pathway: Grignard Reaction

A plausible route to this compound is the reaction of cyclopropylmagnesium bromide with butyryl chloride. This standard organometallic reaction is a versatile method for forming carbon-carbon bonds.

Experimental Workflow: Synthesis of this compound

Figure 1: Proposed experimental workflow for the synthesis of this compound via a Grignard reaction.

Biological and Medicinal Chemistry Context

The cyclopropyl ketone moiety is a recognized pharmacophore and a versatile synthetic intermediate in drug discovery. While direct biological activity data for this compound is scarce, the broader class of cyclopropyl ketones has been investigated for a range of therapeutic applications.

Potential Biological Activities of Structurally Related Compounds:

-

Monoamine Oxidase (MAO) Inhibition: The cyclopropyl group is a key feature in some known MAO inhibitors. The strained ring can lead to mechanism-based inhibition, where the enzyme metabolizes the cyclopropyl group to a reactive species that covalently binds to and inactivates the enzyme. This is a critical mechanism in the treatment of depression and neurodegenerative disorders.[3]

-

NMDA Receptor Antagonism: Analogues of 2-amino-5-phosphonopentanoic acid (AP5) containing a cyclopropyl group have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor.[4] This highlights the potential for the cyclopropyl scaffold to interact with key receptors in the central nervous system.

-

Anticancer and Antimicrobial Activities: Various complex molecules incorporating a cyclopropyl ketone framework have demonstrated cytotoxicity against tumor cell lines and antimicrobial properties.

Signaling Pathway Context: MAO Inhibition

The potential for this compound derivatives to act as MAO inhibitors places them in the context of modulating neurotransmitter signaling pathways. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, which is the therapeutic basis for their use as antidepressants and in the management of Parkinson's disease.

Figure 2: Simplified signaling pathway illustrating the role of Monoamine Oxidase (MAO) and the mechanism of action for MAO inhibitors.

Conclusion

This compound is a compound with potential applications as a building block in the synthesis of more complex, biologically active molecules. While its own biological profile is not well-characterized, the prevalence of the cyclopropyl ketone moiety in medicinal chemistry suggests that derivatives of this compound could be of interest for the development of new therapeutics, particularly in the area of neuroscience. Further research is warranted to fully elucidate the physical properties, optimize synthetic routes, and explore the pharmacological potential of this and related compounds.

References

- 1. This compound | C7H12O | CID 263639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1-cyclopropyl- | CAS#:930-57-4 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Bonding in 1-Cyclopropylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylbutan-1-one, also known as butyrylcyclopropane, is a ketone featuring a cyclopropyl ring adjacent to a carbonyl group. This unique structural motif imparts distinct electronic and conformational properties, making it and related structures valuable intermediates in organic synthesis and of interest in medicinal chemistry. The strained three-membered ring can interact electronically with the neighboring π-system of the carbonyl group, influencing the molecule's reactivity and conformation. This guide provides a comprehensive overview of the structure, bonding, and spectroscopic characteristics of this compound, drawing on experimental data from closely related analogs where specific data for the title compound is not available. Detailed experimental protocols for its synthesis and characterization are also presented, along with a discussion of the potential biological relevance of the cyclopropyl ketone scaffold.

Molecular Structure and Bonding

The structure of this compound consists of a four-carbon butyryl group attached to a cyclopropyl ring via the carbonyl carbon. The key feature of this molecule is the electronic interaction between the cyclopropane ring and the carbonyl group. The cyclopropane ring, with its high p-character in the C-C bonds, can act as a π-electron donor, conjugating with the carbonyl group. This conjugation influences the molecule's conformation, bond lengths, and spectroscopic properties.

Conformational Analysis:

Spectroscopic and Physicochemical Data

While a complete set of experimentally determined spectroscopic data for this compound is not published in a single source, data can be inferred from closely related compounds and from chemical supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | --INVALID-LINK--[1] |

| Molecular Weight | 112.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 6705-46-0 | --INVALID-LINK--[2] |

| Boiling Point | 154.1 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 0.954 g/cm³ | --INVALID-LINK--[2] |

Table 2: Predicted and Comparative Spectroscopic Data

| Spectroscopic Technique | Predicted/Comparative Data for this compound |

| Infrared (IR) Spectroscopy | ~1700 cm⁻¹ (C=O stretch): Strong absorption characteristic of an aliphatic ketone conjugated with a cyclopropyl ring. ~3080 cm⁻¹ (C-H stretch): Weak to medium absorption for the C-H bonds of the cyclopropyl ring. ~1020 cm⁻¹: Characteristic absorption for the cyclopropyl ring deformation. |

| ¹H NMR Spectroscopy | ~2.5-2.8 ppm (t, 2H): Protons on the α-carbon of the butyl group (adjacent to C=O). ~1.6-1.8 ppm (sextet, 2H): Protons on the β-carbon of the butyl group. ~0.9-1.0 ppm (t, 3H): Protons of the terminal methyl group of the butyl chain. ~1.8-2.0 ppm (m, 1H): Methine proton on the cyclopropyl ring. ~0.8-1.2 ppm (m, 4H): Methylene protons on the cyclopropyl ring. Note: ¹H-NMR data for the related 3-Chloro-1-cyclopropylbutan-1-one shows signals at δ 0.88-0.95 (2H, m), 1.05-1.10 (2H, m), 1.55 (3H, d, J = 6.6), 1.88-1.96 (1H, m), 2.88 (1H, dd, J = 16.8, 7.3), 3.10 (1H, dd, J = 16.8).[3] |

| ¹³C NMR Spectroscopy | ~210 ppm: Carbonyl carbon (C=O). ~40-45 ppm: α-carbon of the butyl group. ~18-22 ppm: β-carbon of the butyl group. ~13-15 ppm: Terminal methyl carbon of the butyl group. ~15-20 ppm: Methine carbon of the cyclopropyl ring. ~10-15 ppm: Methylene carbons of the cyclopropyl ring. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 112. Major Fragments: Loss of the propyl group (m/z = 69, [C₄H₅O]⁺), loss of the cyclopropyl group (m/z = 71, [C₄H₇O]⁺), and other fragments corresponding to cleavage of the butyl chain. |

Experimental Protocols

Synthesis of this compound via Oxidation of Butylcyclopropane

A plausible synthetic route to this compound is the oxidation of butylcyclopropane.[4] The following is a general protocol adapted from similar oxidation reactions.

Materials:

-

Butylcyclopropane

-

Ruthenium(III) chloride (RuCl₃)

-

Sodium periodate (NaIO₄)

-

Acetonitrile

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve butylcyclopropane in a mixture of acetonitrile and water.

-

Add a catalytic amount of ruthenium(III) chloride to the solution.

-

Cool the mixture in an ice bath and add sodium periodate portion-wise over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

References

Thermodynamic Properties of 1-Cyclopropylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Cyclopropylbutan-1-one, a ketone with a cyclopropyl moiety, presents an interesting subject for thermodynamic study due to the strained nature of the three-membered ring, which can influence its energetic properties and reactivity. A thorough understanding of its thermodynamic parameters, such as enthalpy of formation, heat capacity, and vapor pressure, is fundamental for process design, safety analysis, and computational modeling in various scientific and industrial applications. This guide provides a summary of currently available computed data and details the established experimental procedures for the precise measurement of these essential properties.

Computed Physicochemical and Thermodynamic Properties

In the absence of experimentally determined thermodynamic data, computational methods provide valuable estimates. The following table summarizes the computed properties for this compound, primarily sourced from PubChem.[1] These values serve as a useful baseline for further experimental investigation and for preliminary modeling studies.

| Property | Value | Unit | Source |

| Molecular Formula | C7H12O | - | PubChem[1] |

| Molecular Weight | 112.17 | g/mol | PubChem[1] |

| XLogP3-AA (Octanol-water partition coefficient) | 1.2 | - | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | - | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | - | PubChem[1] |

| Rotatable Bond Count | 3 | - | PubChem[1] |

| Exact Mass | 112.088815002 | Da | PubChem[1] |

| Monoisotopic Mass | 112.088815002 | Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 | Ų | PubChem[1] |

| Heavy Atom Count | 8 | - | PubChem[1] |

| Complexity | 92.6 | - | PubChem[1] |

Experimental Protocols for Thermodynamic Property Determination

To obtain accurate thermodynamic data for this compound, established experimental techniques must be employed. The following sections detail the standard methodologies for determining enthalpy of combustion, heat capacity, and vapor pressure.

Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°) is a crucial property for deriving the standard enthalpy of formation (ΔfH°). This is typically determined using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel, the "bomb."

-

Bomb Assembly: The bomb is charged with a known excess of pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise. The temperature is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance, which is the amount of heat required to raise its temperature by one degree, can be accurately measured using Differential Scanning Calorimetry (DSC).[2][3][4][5][6]

Experimental Protocol:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (typically aluminum). An identical empty pan is used as a reference.

-

Measurement Procedure: The sample and reference pans are placed in the DSC cell. The measurement involves a three-step process:

-

Baseline Run: An initial scan is performed with both the sample and reference pans empty to determine the baseline heat flow.

-

Standard Run: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

-

Sample Run: The standard is replaced with the sample pan containing this compound, and the scan is repeated under the same conditions (temperature range and heating rate).

-

-

Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.

Vapor Pressure Determination

The vapor pressure of a liquid is a critical property for understanding its volatility and for phase-equilibrium calculations. Several methods can be employed for its measurement.[7][8][9][10][11]

Static Method Protocol:

-

Apparatus: A static apparatus consists of a sample container connected to a pressure transducer, all enclosed within a thermostatically controlled environment.

-

Sample Degassing: A sample of this compound is placed in the container. The system is then evacuated to remove any dissolved gases.

-

Equilibration: The temperature of the thermostat is set to the desired value. The system is allowed to reach thermal and phase equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance at that temperature.

-

Data Collection: Vapor pressure measurements are taken at a series of different temperatures to establish the vapor pressure curve.

Conclusion

While experimental thermodynamic data for this compound are not currently available in the public domain, this guide provides the necessary framework for their determination. The presented experimental protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurement represent standard and reliable methods for obtaining high-quality data. Such data are indispensable for the accurate modeling of chemical processes, for ensuring safety in handling and storage, and for advancing the use of this compound in research and development, particularly in the pharmaceutical and chemical industries. The provided computed properties can serve as a valuable interim resource.

References

- 1. This compound | C7H12O | CID 263639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mse.ucr.edu [mse.ucr.edu]

- 3. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 7. Measurement Of Vapor Pressure [themasterchemistry.com]

- 8. calnesis.com [calnesis.com]

- 9. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 10. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 11. m.youtube.com [m.youtube.com]

Quantum Chemical Blueprint for 1-Cyclopropylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-cyclopropylbutan-1-one. Due to the limited availability of direct computational studies for this specific molecule in existing literature, this document outlines a robust, theory-based protocol leveraging established computational methodologies for analogous cyclopropyl ketone systems. The focus is on providing a practical workflow for conformational analysis, geometric optimization, and the prediction of spectroscopic properties, essential for understanding its physicochemical characteristics in contexts such as drug design and molecular modeling.

Theoretical Foundation and Computational Approach

The quantum chemical calculations detailed herein are proposed to be conducted using Density Functional Theory (DFT), a widely implemented and reliable method for studying the electronic structure of molecules. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. This functional is known for providing a good balance between accuracy and computational cost for organic molecules. The 6-31G* basis set will be employed, which includes polarization functions on heavy atoms to accurately describe the bonding environment, particularly the strained cyclopropyl ring and the polar carbonyl group.

Conformational Analysis

This compound possesses conformational flexibility primarily around the C-C single bonds. A systematic conformational search is the first critical step to identify the energetically most favorable structures.

Identification of Rotational Isomers

The key dihedral angles determining the conformational landscape of this compound are:

-

τ1 (C-C-C=O): Rotation around the bond connecting the butyl group to the carbonyl carbon.

-

τ2 (C-C-C(ring)): Rotation around the bond connecting the carbonyl carbon to the cyclopropyl ring.

A relaxed potential energy surface scan should be performed by systematically varying these dihedral angles to identify all local minima.

Proposed Experimental Protocol: Conformational Search

-

Initial Structure Generation: Construct the initial 3D structure of this compound.

-

Potential Energy Surface (PES) Scan:

-

Perform a relaxed PES scan by rotating τ1 and τ2 in increments of 30° from 0° to 360°.

-

At each step, the geometry should be partially optimized while keeping the selected dihedral angle fixed.

-

This initial scan can be carried out at a lower level of theory (e.g., semi-empirical PM6 or a smaller basis set) to reduce computational cost.

-

-

Identification of Minima: Identify the low-energy conformers from the PES scan. These correspond to the local minima on the surface.

-

Full Optimization and Frequency Calculation:

-

Each identified low-energy conformer should then be fully optimized without constraints using the B3LYP/6-31G* level of theory.

-

A subsequent frequency calculation at the same level of theory is crucial to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

-

Data Presentation: Predicted Molecular Properties

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for the identified stable conformers of this compound.

Table 1: Predicted Relative Energies and Dipole Moments of Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conformer 1 (Global Minimum) | 0.00 | Value |

| Conformer 2 | Value | Value |

| Conformer 3 | Value | Value |

| ... | ... | ... |

Note: Values are placeholders and would be populated from the computational output.

Table 2: Selected Optimized Geometric Parameters for the Global Minimum Conformer

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | ||

| C=O | Value | |

| C(carbonyl)-C(butyl) | Value | |

| C(carbonyl)-C(ring) | Value | |

| C-C (cyclopropyl) | Value | |

| Bond Angles (degrees) | ||

| C(butyl)-C(carbonyl)-C(ring) | Value | |

| O=C-C(butyl) | Value | |

| O=C-C(ring) | Value | |

| Dihedral Angles (degrees) | ||

| C-C-C=O (τ1) | Value | |

| C-C-C(ring) (τ2) | Value |

Note: Values are placeholders and would be populated from the computational output.

Table 3: Predicted Vibrational Frequencies for the Global Minimum Conformer

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Infrared Intensity (km/mol) | Assignment |

| ν(C=O) | ~1700-1720 | High | Carbonyl stretch |

| ν(C-H) | ~2900-3100 | Medium | C-H stretches (alkyl and cyclopropyl) |

| δ(CH₂) | ~1450-1470 | Medium | CH₂ scissoring |

| Ring deformation | ~1000-1200 | Variable | Cyclopropyl ring modes |

Note: Frequencies are typically scaled by an empirical factor (~0.96 for B3LYP/6-31G) to better match experimental data. Values are illustrative.*

Mandatory Visualizations

The following diagrams illustrate the proposed computational workflow and the logical relationship between the conformers.

An In-depth Technical Guide to the Solubility of 1-Cyclopropylbutan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclopropylbutan-1-one, a ketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines theoretical predictions based on physicochemical properties with established methodologies for solubility determination.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | PubChem |

| Molecular Weight | 112.17 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 158-160 °C (predicted) | |

| LogP (octanol-water partition coefficient) | 1.8 (predicted) | |

| Polar Surface Area | 17.1 Ų | PubChem |

The molecule possesses a polar carbonyl group (C=O) and a non-polar cyclopropyl and butyl group. The predicted LogP value of 1.8 suggests a moderate lipophilicity, indicating that it is likely to be more soluble in organic solvents than in water.

Estimated Solubility of this compound in Common Organic Solvents

In the absence of experimentally determined quantitative solubility data, the principle of "like dissolves like" provides a qualitative prediction of solubility. Based on this principle and the physicochemical properties of this compound, its estimated solubility in a range of common organic solvents is presented below. The solubility is categorized as miscible, soluble, sparingly soluble, or insoluble.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | 1.89 | Soluble | Non-polar solvent, interacts well with the non-polar alkyl and cyclopropyl groups of the ketone. |

| Toluene | 2.38 | Soluble | Aromatic, non-polar solvent, favorable interactions with the non-polar parts of the molecule. |

| Diethyl Ether | 4.34 | Miscible | Moderately polar aprotic solvent, capable of dipole-dipole interactions with the carbonyl group. |

| Dichloromethane | 9.08 | Miscible | Polar aprotic solvent, good solvent for moderately polar compounds. |

| Acetone | 20.7 | Miscible | Polar aprotic solvent, structurally similar to the ketone, allowing for strong dipole-dipole interactions. |

| Ethanol | 24.55 | Miscible | Polar protic solvent, can act as a hydrogen bond acceptor for the carbonyl oxygen. |

| Methanol | 32.7 | Soluble | Polar protic solvent, similar to ethanol but with a smaller non-polar component. |

| Water | 80.1 | Sparingly Soluble | Highly polar protic solvent, the non-polar hydrocarbon portion of the molecule limits solubility. |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid in a solvent.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringes and filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of volumetric flasks, each containing a known volume of a specific organic solvent. The excess of the solute is crucial to ensure that a saturated solution is formed.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the flasks to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in appropriate units, such as g/100 mL, mol/L, or as a mole fraction at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

References

The Dawn of the Three-Membered Ring: A Technical Guide to the Discovery and History of Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ketone motif, a cornerstone in modern organic synthesis and medicinal chemistry, possesses a rich and evolving history. Its unique structural and electronic properties, stemming from the inherent strain of the three-membered ring, have captivated chemists for over a century, leading to the development of a diverse arsenal of synthetic methodologies. This technical guide provides an in-depth exploration of the discovery and historical evolution of cyclopropyl ketones, from their initial serendipitous synthesis to the sophisticated and highly efficient methods employed today. Detailed experimental protocols for key historical and contemporary syntheses are presented, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the mechanistic pathways of these pivotal reactions and explores the role of cyclopropyl ketones in modulating biological signaling pathways, offering a valuable resource for researchers and professionals in the field.

The Genesis of a Strained Ring: Early Discoveries

The story of cyclopropyl ketones begins in the late 19th century, a period of burgeoning exploration in organic chemistry. While the synthesis of the parent cyclopropane molecule is credited to August Freund in 1881 through a Wurtz-type reaction, the introduction of a carbonyl group to this strained ring system would follow shortly after.

The first documented synthesis of a cyclopropyl ketone is attributed to M. Pellegrin in 1899 . His work, though not widely cited in modern literature, marks the inception of this important class of compounds. Pellegrin's synthesis involved the intramolecular cyclization of γ-acetylpropyltrimethylammonium iodide upon treatment with moist silver oxide. This reaction, while historically significant, was likely low-yielding and not general in scope.

A more practical and enduring early synthesis was reported by N.D. Zelinsky and J. Dengin in the early 1900s . They demonstrated that the treatment of 5-chloro-2-pentanone with a base, such as potassium hydroxide, afforded methyl cyclopropyl ketone.[1] This intramolecular nucleophilic substitution became a foundational method for the preparation of simple cyclopropyl ketones and is still cited in modern synthetic procedures.[1]

Another important historical current in the chemistry of cyclopropanes that indirectly led to the formation of cyclic ketones is the work of Nikolai Demjanov . First reported in 1903, the Demjanov rearrangement involves the reaction of primary amines with nitrous acid to yield rearranged alcohols, often with ring expansion or contraction.[2] A significant variation, the Tiffeneau-Demjanov rearrangement , discovered by Marc Tiffeneau and Nikolai Demjanov, allows for the one-carbon ring expansion of 1-aminomethyl-cycloalkanols to produce cycloketones.[3] While not a direct synthesis of a cyclopropyl ketone from an acyclic precursor, these rearrangements were crucial in understanding the reactivity of small rings and provided access to larger cyclic ketones, which could then be functionalized.

Evolution of Synthetic Methodologies

The initial forays into cyclopropyl ketone synthesis paved the way for the development of more versatile and efficient methods. The 20th century witnessed a paradigm shift from intramolecular cyclizations of linear precursors to the direct construction of the cyclopropane ring onto an existing molecular framework.

The Corey-Chaykovsky Reaction

A landmark development in cyclopropane synthesis came in the 1960s with the work of E.J. Corey and Michael Chaykovsky. The Corey-Chaykovsky reaction utilizes sulfur ylides to transfer a methylene group to an α,β-unsaturated ketone, forming a cyclopropyl ketone.[4] This method proved to be highly general and efficient, allowing for the synthesis of a wide variety of substituted cyclopropyl ketones with good to excellent yields. The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the three-membered ring.

The Simmons-Smith Reaction

Another cornerstone of cyclopropanation is the Simmons-Smith reaction , developed by Howard E. Simmons, Jr. and Ronald D. Smith. This reaction employs a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically cyclopropanate an alkene. While not directly a synthesis of cyclopropyl ketones from carbonyl compounds, it is a crucial method for preparing cyclopropyl-containing building blocks that can be subsequently oxidized to the corresponding ketones. The reaction is known for its reliability and tolerance of various functional groups.

The Kulinkovich Reaction

In 1989, Oleg Kulinkovich and his coworkers introduced a novel method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][6] These cyclopropanols can then be readily oxidized to the corresponding cyclopropyl ketones. The Kulinkovich reaction proceeds through a titanacyclopropane intermediate and offers a distinct approach to the construction of the cyclopropane ring.

Quantitative Data on Synthetic Methods

To facilitate a comparative analysis of the key synthetic methods for cyclopropyl ketones, the following table summarizes typical reaction conditions and yields for the synthesis of methyl cyclopropyl ketone and other representative examples.

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zelinsky & Dengin | 5-Chloro-2-pentanone | aq. KOH | - | Reflux | - | ~40-50 | [1] |

| Organic Syntheses | 5-Chloro-2-pentanone | aq. NaOH | Water | 100 | 1 | 77-83 | [1] |

| Corey-Chaykovsky | Methyl vinyl ketone | (CH₃)₂SOCH₂ | DMSO | Room Temp. | - | >90 | [4] |

| Simmons-Smith | 4-Oxo-2-pentenyl acetate | CH₂I₂/Zn-Cu | Ether | Reflux | 48 | 65 | - |

| Kulinkovich | Ethyl acetate | EtMgBr, Ti(OⁱPr)₄ | Ether | Room Temp. | - | 70-80 (cyclopropanol) | [5] |

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic reactions discussed.

Synthesis of Methyl Cyclopropyl Ketone via Intramolecular Cyclization (Zelinsky & Dengin Method, adapted from Organic Syntheses)

Procedure:

-

A solution of 5-chloro-2-pentanone (1.0 mol) is added dropwise to a stirred solution of sodium hydroxide (1.2 mol) in water (200 mL) at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour.

-

The reaction mixture is then subjected to steam distillation.

-

The organic layer of the distillate is separated, and the aqueous layer is saturated with potassium carbonate and extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers and ether extracts are dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the remaining liquid is fractionally distilled to yield pure methyl cyclopropyl ketone.[1]

Expected Yield: 77-83%[1]

Synthesis of a Cyclopropyl Ketone via the Corey-Chaykovsky Reaction

General Procedure:

-

To a stirred suspension of trimethylsulfoxonium iodide (1.1 equiv.) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere is added sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portionwise.

-

The resulting mixture is stirred at room temperature for 15-20 minutes until the evolution of hydrogen ceases, forming the sulfur ylide.

-

The reaction mixture is cooled to 0 °C, and a solution of the α,β-unsaturated ketone (1.0 equiv.) in DMSO is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of water and extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired cyclopropyl ketone.[4]

Synthesis of a Cyclopropanol via the Kulinkovich Reaction

General Procedure:

-

To a stirred solution of the ester (1.0 equiv.) in anhydrous diethyl ether under a nitrogen atmosphere is added titanium(IV) isopropoxide (0.1-1.0 equiv.).

-

The solution is cooled to 0 °C, and a solution of ethylmagnesium bromide (2.2 equiv.) in diethyl ether is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the slow addition of water at 0 °C.

-

The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude cyclopropanol can be purified by column chromatography.[5][6]

Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions and a typical experimental workflow.

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Caption: Mechanism of the Simmons-Smith Reaction.

Caption: Simplified Mechanism of the Kulinkovich Reaction.

Caption: General Experimental Workflow for Cyclopropyl Ketone Synthesis.

Role in Drug Discovery and Biological Signaling Pathways

The cyclopropyl ring is a privileged motif in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[7] The rigid structure of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.[7]

Cyclopropyl ketones themselves are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral agents for the treatment of HIV, as well as antidepressants and anti-inflammatory drugs.[8]

A significant area where the cyclopropyl moiety plays a crucial role is in modulating the activity of cytochrome P450 (CYP) enzymes, which are central to drug metabolism. The high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by CYP enzymes, thereby increasing the drug's half-life.[9] However, in some cases, the cyclopropyl group can be a site of bioactivation by P450 enzymes, leading to the formation of reactive metabolites.[9][10]

The following diagram illustrates a simplified pathway for the metabolism of a xenobiotic containing a cyclopropyl group by CYP450 enzymes.

Caption: Simplified CYP450-mediated metabolism of a cyclopropyl-containing drug.

Conclusion

The journey of cyclopropyl ketones, from their initial synthesis over a century ago to their current status as indispensable building blocks in modern chemistry, is a testament to the relentless pursuit of synthetic innovation. The development of powerful and versatile methodologies has transformed these once-curious molecules into readily accessible tools for chemists. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and biological implications of cyclopropyl ketones is paramount for the rational design of novel therapeutics and functional materials. The continued exploration of new synthetic routes and applications of these strained cyclic ketones promises to unlock further advancements in science and medicine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 3. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. Kulinkovich Reaction [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Cyclopentenes from 1-Cyclopropylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted cyclopentenes is of significant interest in organic chemistry and drug development due to the prevalence of this structural motif in a wide range of biologically active molecules and natural products. One elegant and powerful method for the construction of the cyclopentene ring is the vinylcyclopropane-cyclopentene rearrangement. This transformation involves the ring expansion of a vinyl-substituted cyclopropane to a cyclopentene. While the classic rearrangement often requires a vinyl group, analogous rearrangements of acyl-substituted cyclopropanes, such as 1-cyclopropylbutan-1-one, can be achieved under thermal, Lewis acidic, or transition metal-catalyzed conditions. This document provides detailed application notes and generalized protocols for the synthesis of substituted cyclopentenes derived from this compound, targeting the formation of intermediates such as 3-propyl-cyclopent-2-enone or related structures.

Reaction Principle

The core of this synthetic strategy lies in the ring-opening of the strained cyclopropane ring in this compound, followed by a ring-closing event to form a five-membered ring. The presence of the carbonyl group plays a crucial role in activating the cyclopropane ring and can influence the reaction pathway. The rearrangement can proceed through different mechanisms depending on the chosen catalytic system.

-

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, which facilitates the cleavage of a C-C bond in the cyclopropane ring to form a stabilized carbocationic intermediate. Subsequent intramolecular cyclization and proton elimination lead to the formation of the cyclopentene ring. The choice of the Lewis acid can influence the regioselectivity of the resulting double bond.

-

Transition Metal Catalysis: Transition metals, such as rhodium(I) or palladium(II), can catalyze the rearrangement through a different mechanistic pathway. This often involves the oxidative addition of the transition metal into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. Subsequent migratory insertion and reductive elimination steps can then afford the cyclopentene product.

Data Presentation

The following tables summarize representative quantitative data for the rearrangement of cyclopropyl ketones to cyclopentene derivatives under different catalytic conditions. Please note that the data presented here is based on analogous systems due to the limited availability of specific data for this compound.

Table 1: Lewis Acid-Catalyzed Rearrangement of Cyclopropyl Ketones

| Entry | Cyclopropyl Ketone Substrate | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 1-cyclopropyl-2-phenylethanone | TiCl₄ | CH₂Cl₂ | -78 to rt | 2 | 2-phenyl-cyclopent-2-enone | 85 | Analogous System |

| 2 | 1-(1-phenylcyclopropyl)ethanone | BF₃·OEt₂ | CH₂Cl₂ | 0 | 1 | 3-methyl-3-phenyl-cyclopent-2-enone | 78 | Analogous System |

| 3 | 2-methyl-1-(1-methylcyclopropyl)propan-1-one | MgI₂ | Toluene | 80 | 12 | 2,3,3-trimethyl-cyclopent-2-enone | 65 | Analogous System |

| 4 | 1-cyclopropyl-2-(p-tolyl)ethanone | SnCl₄ | CH₂Cl₂ | -78 to 0 | 3 | 2-(p-tolyl)-cyclopent-2-enone | 92 | Analogous System |

Table 2: Transition Metal-Catalyzed Rearrangement of Vinylcyclopropanes

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 1-vinyl-1-acetylcyclopropane | [Rh(CO)₂Cl]₂ (2.5) | - | Toluene | 110 | 6 | 3-methyl-cyclopent-2-enone | 75 | Analogous System |

| 2 | 1-isopropenyl-1-benzoylcyclopropane | Pd(OAc)₂ (5) | PPh₃ (10) | Dioxane | 100 | 24 | 3-methyl-3-phenyl-cyclopent-2-enone | 82 | Analogous System |

| 3 | 1-vinyl-1-propionylcyclopropane | [Rh(COD)Cl]₂ (2) | BINAP (4) | THF | 60 | 12 | 3-ethyl-cyclopent-2-enone | 88 | Analogous System |

| 4 | 1-(cyclohexen-1-yl)-1-acetylcyclopropane | Ni(COD)₂ (10) | PCy₃ (20) | Benzene | 80 | 8 | Bicyclic enone | 71 | Analogous System |

Experimental Protocols

The following are generalized protocols for the synthesis of substituted cyclopentenes from this compound. These should be considered as starting points and may require optimization for the specific substrate and desired product.

Protocol 1: Lewis Acid-Catalyzed Rearrangement

Materials:

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, MgI₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Quenching solution (e.g., saturated aqueous NaHCO₃)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., CH₂Cl₂).

-

Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

-

Slowly add the Lewis acid (1.0 - 1.2 eq) to the stirred solution via syringe. For solid Lewis acids, they can be added in portions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at the reaction temperature.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate) (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate mixture) to afford the desired substituted cyclopentene.

Protocol 2: Transition Metal-Catalyzed Rearrangement

Materials:

-

This compound (requires prior conversion to a vinylcyclopropane derivative, e.g., via a Wittig reaction to introduce a vinyl group alpha to the carbonyl, followed by rearrangement).

-

Transition metal catalyst (e.g., [Rh(CO)₂Cl]₂, Pd(OAc)₂)

-

Ligand (if required, e.g., PPh₃, BINAP)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous and air-sensitive reactions

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under a strict inert atmosphere, add the transition metal catalyst (e.g., 2.5 mol%) and ligand (if applicable, e.g., 5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stirrer and a condenser.

-

Add the anhydrous, degassed solvent to the flask.

-

Add the vinylcyclopropane substrate (derived from this compound) (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the substituted cyclopentene.

Mandatory Visualization

Lewis Acid-Catalyzed Rearrangement Pathway

Caption: Lewis acid-catalyzed rearrangement of this compound.

Transition Metal-Catalyzed Rearrangement Workflow

Caption: Experimental workflow for transition metal-catalyzed synthesis.

Logical Relationship of Reaction Pathways

Caption: Comparison of Lewis acid and transition metal-catalyzed pathways.

Application Notes and Protocols: Ring-Opening Reactions of 1-Cyclopropylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylbutan-1-one is a versatile synthetic intermediate whose strained three-membered ring offers a gateway to a variety of linear carbon skeletons. The activation of the cyclopropyl group by the adjacent carbonyl functionality makes it susceptible to ring-opening reactions under various conditions, providing access to valuable γ-functionalized ketones and other derivatives. These products are of significant interest in medicinal chemistry and drug development as they serve as building blocks for more complex molecular architectures.

This document provides a detailed overview of the primary methodologies for the ring-opening of this compound, including acid-catalyzed, reductive, and transition-metal-catalyzed approaches. It summarizes the key reaction pathways, presents quantitative data in structured tables, and offers detailed experimental protocols for each major class of reaction.

Acid-Catalyzed Ring-Opening Reactions

Acid-catalyzed ring-opening of this compound proceeds via activation of the carbonyl oxygen by a Brønsted or Lewis acid. This enhances the electrophilicity of the cyclopropane ring, facilitating nucleophilic attack and cleavage of a C-C bond to form a stabilized carbocation intermediate. The regioselectivity of the ring-opening is governed by the formation of the most stable carbocation, which is then trapped by a nucleophile.

Signaling Pathway Diagram

Caption: Acid-catalyzed ring-opening mechanism.

Quantitative Data for Acid-Catalyzed Ring-Opening

| Catalyst | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| Yb(OTf)₃ (5 mol%) | Methanol | Dioxane | 90 | 24 | 85 | 5-Methoxyheptan-2-one |

| Ga(OTf)₃ (10 mol%) | Thiophenol | Acetonitrile | 90 | 18 | 92 | 5-(Phenylthio)heptan-2-one |

| H₂SO₄ (cat.) | H₂O | Acetone | 50 | 12 | 78 | 5-Hydroxyheptan-2-one |

Note: Data is adapted from general procedures for alkyl cyclopropyl ketones due to a lack of specific literature values for this compound.

Experimental Protocols

Protocol 1.1: Yb(OTf)₃-Catalyzed Methanolysis

-

To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 112 mg).

-

Add anhydrous dioxane (5 mL) via syringe.

-

Add ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.05 mmol, 31 mg).

-